

Comparative Guide: Neurophysiological Effects of Phenylethylamine Derivatives

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Compound of Interest

Compound Name: 4-(2-Azepan-1-yl-ethyl)-phenylamine
CAS No.: 863377-36-0
Cat. No.: B1335134

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Executive Summary

This guide provides a structural and functional analysis of phenylethylamine (PEA) and its critical derivatives: Amphetamine, MDMA, and 2C-B. While sharing a common pharmacophore, these compounds exhibit distinct neurophysiological profiles ranging from trace amine neuromodulation (PEA) to monoamine release (Amphetamine/MDMA) and direct receptor agonism (2C-B).

Key Differentiators:

- [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)
-Phenylethylamine (PEA): The endogenous "trace amine" backbone.^{[1][2]} Rapidly metabolized by MAO-B; functions as a neuromodulator via TAAR1 but lacks systemic stability.
- Amphetamine:

-methylated PEA. This modification blocks MAO metabolism, allowing potent, sustained dopamine/norepinephrine efflux via transporter reversal.

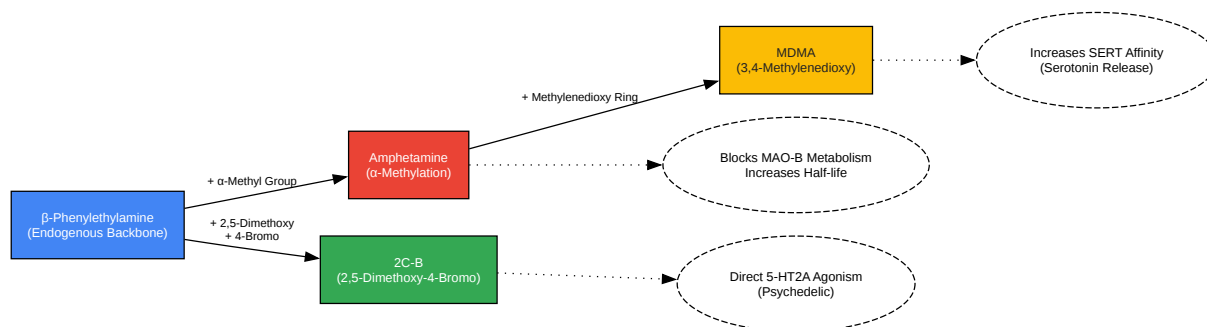
- MDMA: 3,4-methylenedioxy-methamphetamine.[3][4][5][6] Ring substitution shifts selectivity toward the Serotonin Transporter (SERT) and VMAT2, acting as an entactogen.
- 2C-B: 2,5-dimethoxy-4-bromophenethylamine. A direct 5-HT

receptor agonist. Unlike the others, it does not primarily rely on transporter reversal, classifying it as a psychedelic.

Structural-Activity Relationship (SAR) & Mechanism

To understand the physiological divergence, we must analyze the structural modifications. The following diagram illustrates how specific chemical substitutions dictate the mechanism of action.

Diagram 1: SAR & Functional Divergence



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Caption: Structural evolution of PEA derivatives determining metabolic stability and receptor selectivity.

The "Releaser" vs. "Agonist" Distinction

A critical error in early-stage drug development is conflating "releasers" with "agonists."

- **Releasers (Amphetamine/MDMA):** These are substrates for monoamine transporters (DAT/NET/SERT). They enter the presynaptic neuron, interact with TAAR1 (Trace Amine Associated Receptor 1) and VMAT2 (Vesicular Monoamine Transporter 2), causing the transporters to reverse direction and pump neurotransmitters out into the synapse [1].
- **Direct Agonists (2C-B):** These bypass the transporter. They bind directly to postsynaptic receptors (primarily 5-HT), mimicking serotonin to induce signaling cascades [2].

Detailed Neurophysiological Profiles

-Phenylethylamine (PEA)[8][9]

- **Role:** Endogenous trace amine.[1][7]
- **Mechanism:** Potent TAAR1 agonist.[7][8]
- **Limitation:** Extremely short half-life (min) due to rapid oxidation by Monoamine Oxidase B (MAO-B).
- **Effect:** In physiological conditions, it modulates dopaminergic firing rates.[2] Exogenous administration is largely ineffective without MAO inhibition [3].

Amphetamine[3][6][7][8][10][11][12][13]

- **Mechanism:**
 - **Uptake:** Enters neuron via DAT.
 - **Intracellular Action:** Agonizes intracellular TAAR1 (-coupled), increasing cAMP.
 - **Phosphorylation:** PKC/PKA phosphorylates DAT, reversing its function.

- VMAT2: Collapses the vesicular pH gradient, dumping dopamine into the cytosol for efflux.
- Result: Massive, non-vesicular release of Dopamine (DA) and Norepinephrine (NE).

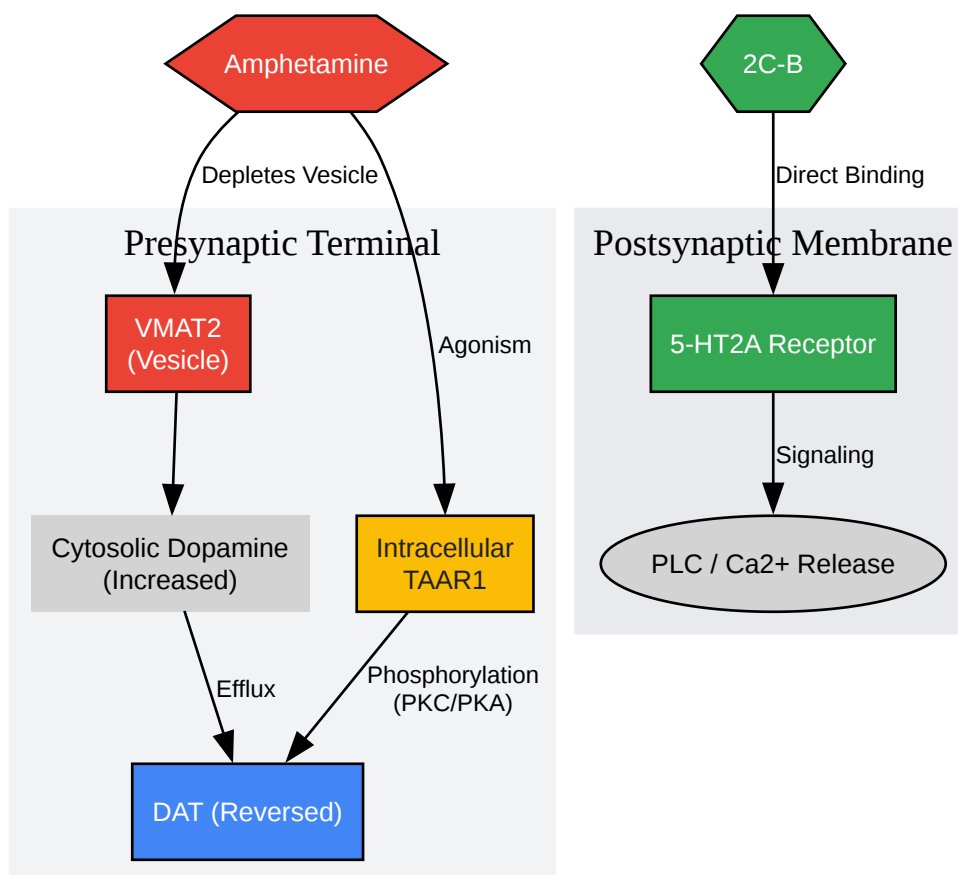
MDMA[4][5][7][10][11]

- Mechanism: Similar to amphetamine but with high affinity for SERT.
- VMAT2 Interaction: MDMA inhibits VMAT2-mediated uptake more potently than amphetamine in serotonergic terminals, leading to rapid 5-HT depletion [4].
- TAAR1: MDMA is a potent agonist at rodent TAAR1 but displays significantly lower potency at human TAAR1 compared to amphetamine, suggesting species-specific signaling nuances [5].[7]

2C-B

- Mechanism: Partial agonist at 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.
[9]
- Selectivity: Unlike MDMA, 2C-B has negligible affinity for transporters (DAT/SERT) and does not cause monoamine efflux. Its psychoactive effects are driven by phospholipase C (PLC) activation downstream of 5-HT₂ receptors.
[2].

Diagram 2: Synaptic Signaling Pathways



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Caption: Contrast between Amphetamine-driven efflux (left) and 2C-B direct agonism (right).

Experimental Protocols for Validation

As a scientist, relying on literature

values is insufficient. You must validate functional potency.

Protocol A: Fast-Scan Cyclic Voltammetry (FSCV)

Objective: Differentiate between reuptake inhibition (e.g., Cocaine) and release (e.g., Amphetamine/PEA). Why this method: Microdialysis is too slow (minutes) to capture the rapid kinetics of transporter reversal. FSCV provides sub-second resolution.

- Preparation: Prepare striatal brain slices (300

m) from C57BL/6 mice. Perfuse with aCZF at 34°C.

- Electrode: Insert a carbon-fiber microelectrode (CFE) into the dorsolateral striatum.
- Stimulation: Apply a single electrical pulse (monophasic, 2 ms) to evoke dopamine release.
- Drug Application:
 - Perfuse PEA (1-10 M) or Amphetamine (1-10 M).
- Critical Readout:
 - Reuptake Inhibitor: Increases the width (duration) of the evoked peak but not the baseline.
 - Releaser (PEA/Amphetamine): Increases the baseline current (tonic non-stimulated release) and reduces the amplitude of the electrically evoked release (due to vesicular depletion).

Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Quantify the potency of PEA derivatives at the intracellular trigger receptor.

- Transfection: Transfect HEK293 cells with human TAAR1 (hTAAR1) plasmid and a cAMP-response element (CRE)-luciferase reporter.
- Seeding: Plate cells in 96-well white-walled plates (24h incubation).
- Treatment:
 - Treat cells with varying concentrations (to M) of PEA, Amphetamine, MDMA, and 2C-B.
 - Control: Forskolin (positive control for cAMP).
- Detection: Add luciferin substrate and measure luminescence.

- Analysis: Plot log-concentration vs. response to determine

.

- Expected Result: Amphetamine/PEA will show high potency (

in

M range). MDMA will show weak/negligible efficacy at hTAAR1 [5].[7]

Comparative Data Summary

The following table aggregates consensus binding affinities (

) and functional potencies (

) from authoritative sources (PDSP, Roth et al.). Lower numbers indicate higher affinity/potency.

Compound	hDAT Affinity ()	hSERT Affinity ()	5-HT Affinity ()	hTAAR1 Potency ()	Primary Mechanism
PEA	>10,000 nM	>10,000 nM	>10,000 nM	~500-800 nM	TAAR1 Agonist (Metabolically Unstable)
Amphetamine	~20-50 nM	~1,700 nM	>5,000 nM	~1,000 nM	DAT/NET Reversal via TAAR1
MDMA	~400 nM	~70-100 nM	>5,000 nM	>10,000 nM*	SERT/VMAT2 Reversal
2C-B	>10,000 nM	>5,000 nM	~1-5 nM	Inactive	Direct 5-HT Partial Agonist

*Note: MDMA is a potent agonist at rodent TAAR1 but weak at human TAAR1.[7]

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